Methyl 5-bromo-2-methylnicotinate
Description
Significance of Pyridine (B92270) Derivatives in Medicinal and Organic Chemistry
Pyridine and its derivatives represent a cornerstone in the architecture of heterocyclic compounds, commanding significant attention across various scientific domains. nih.govnih.gov These six-membered heteroaromatic rings are not merely laboratory solvents but are integral components of numerous natural products, including essential vitamins like niacin and alkaloids. nih.govresearchgate.net In medicinal chemistry, the pyridine scaffold is a ubiquitous pharmacophore, valued for its ability to interact with biological targets such as enzymes and proteins. nih.govresearchgate.net The incorporation of a pyridine nucleus can enhance the water solubility of potential drug molecules, a desirable property for pharmaceutical agents. nih.gov Consequently, pyridine derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. nih.govwisdomlib.org Their versatility extends to organic synthesis, where they serve as crucial building blocks, ligands for organometallic catalysis, and can be readily converted into a variety of functionalized derivatives. nih.govresearchgate.net
Overview of Halogenated Pyridine Carboxylates as Research Subjects
Within the broad family of pyridine derivatives, halogenated pyridine carboxylates have emerged as particularly valuable subjects of research. Halogens, such as bromine and chlorine, are among the most common elements found in FDA-approved drugs, owing to their capacity to influence a molecule's biological activity, conformation, and pharmacokinetic properties. acs.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. nih.gov Specifically, halopyridines are key building blocks for synthesizing pharmaceuticals and agrochemicals. nih.gov The strategic placement of both a halogen and a carboxylate group (often in its ester form) on the pyridine ring creates a bifunctional molecule with orthogonal reactivity, allowing for selective modifications at different positions. This makes halogenated pyridine carboxylates powerful intermediates in multi-step synthetic sequences.
Rationale for the Academic Investigation of Methyl 5-bromo-2-methylnicotinate
The specific compound, this compound, is an exemplar of a halogenated pyridine carboxylate with significant potential in synthetic chemistry. Its structure, featuring a bromine atom at the 5-position, a methyl group at the 2-position, and a methyl ester at the 3-position of the pyridine ring, makes it a highly versatile building block. sigmaaldrich.combldpharm.com The bromine atom is susceptible to displacement and participation in various cross-coupling reactions, enabling the introduction of diverse substituents at this position. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or be involved in other functional group transformations. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and is utilized in the creation of pharmaceutical intermediates. lookchem.comsumitomo-chem.co.jp The academic interest in this compound stems from its utility in constructing novel molecular frameworks with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAODVBMBLKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743770 | |
| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215916-40-7 | |
| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
The synthesis of Methyl 5-bromo-2-methylnicotinate is a multi-step process hinging on the precise installation of a bromine atom and the formation of a methyl ester on a substituted pyridine (B92270) framework. The following sections detail the established and emerging chemical strategies for these transformations.
Chemical Reactivity and Transformation Studies
Electrophilic Aromatic Substitution Reactions on the Pyyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quora.comyoutube.com The reaction typically requires harsh conditions and often results in substitution at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comquora.com
Positional Selectivity Influenced by Substituents
In Methyl 5-bromo-2-methylnicotinate, the pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methoxycarbonyl group at the 3-position. These substituents exert distinct electronic and steric effects that influence the regioselectivity of further electrophilic substitution.
Activating/Deactivating Effects: The methyl group at the 2-position is an electron-donating group, which would typically activate the ortho and para positions relative to it (positions 3 and 6). However, the strong electron-withdrawing effects of the pyridine nitrogen and the methoxycarbonyl group at the 3-position dominate, rendering the entire ring electron-deficient. youtube.com The bromine at the 5-position is also a deactivating group.
Directing Effects: The directing effects of the existing substituents are crucial. The methyl group directs incoming electrophiles to the 3 and 6-positions. The methoxycarbonyl group, being a meta-director, would direct an incoming electrophile to the 5-position, which is already occupied. The pyridine nitrogen strongly deactivates the 2-, 4-, and 6-positions. quora.comquora.com
Considering these factors, any potential electrophilic substitution on this compound would be difficult. The most likely, though still challenging, position for substitution would be the 4-position, as it is meta to the deactivating methoxycarbonyl group and avoids the strong deactivation at the 2- and 6-positions by the nitrogen. However, successful electrophilic aromatic substitution on this specific molecule is not widely reported, likely due to its low reactivity. nih.gov The formation of an N-oxide can be a strategy to activate the pyridine ring towards electrophilic substitution, often directing the electrophile to the 4-position. quimicaorganica.org
Directed Ortho Metalation (DoM) Strategies in Pyridine Chemistry
Directed ortho metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org
For pyridine derivatives, a directing group is generally required to achieve regioselective lithiation and to prevent competitive nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.caharvard.edu Common DMGs include amides, carbamates, and ethers. organic-chemistry.org
In the context of this compound, the methoxycarbonyl group is not a strong DMG. While there are instances of esters directing metalation, they are generally less effective than other groups. The presence of the electron-withdrawing bromine and the pyridine nitrogen further complicates direct lithiation. A more viable strategy would involve modifying the ester to a stronger DMG, such as a tertiary amide, to direct lithiation to the 4-position. Alternatively, halogen-metal exchange at the 5-position with an organolithium reagent could be a competing and more likely pathway, leading to a 5-lithiated species.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when good leaving groups are present at the 2-, 4-, or 6-positions. gcwgandhinagar.comuci.edu
Displacement of the Bromine Atom by Various Nucleophiles
The bromine atom at the 5-position of this compound is a potential leaving group for SNAr reactions. However, the 5-position is not as activated towards nucleophilic attack as the 2-, 4-, and 6-positions. uci.edu Despite this, with sufficiently strong nucleophiles and appropriate reaction conditions, displacement of the bromine can be achieved.
Common nucleophiles that could potentially displace the bromine include:
Amines (e.g., primary and secondary amines)
Alkoxides (e.g., sodium methoxide)
Thiolates (e.g., sodium thiophenoxide)
Cyanide
The reactivity in these displacement reactions is often enhanced by the use of polar aprotic solvents and elevated temperatures.
Influence of Pyridine Nitrogen and Ester Group on Reactivity
The reactivity of this compound in SNAr reactions is significantly influenced by the electronic effects of the pyridine nitrogen and the methoxycarbonyl group.
Ester Group: The methoxycarbonyl group at the 3-position is also an electron-withdrawing group and will contribute to the activation of the ring towards nucleophilic attack. libretexts.org It helps to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Therefore, the combined electron-withdrawing effects of the pyridine nitrogen and the ester group make the displacement of the 5-bromo substituent more feasible than it would be on a simple bromobenzene (B47551) ring.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net this compound can readily participate in Suzuki-Miyaura couplings, where the bromine atom is replaced by an aryl, heteroaryl, vinyl, or alkyl group from the corresponding boronic acid or ester. rsc.orgnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.org this compound can be coupled with a wide range of primary and secondary amines to introduce a new amino substituent at the 5-position.
The general conditions for these reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), and a solvent (e.g., toluene, dioxane, DMF). The choice of specific conditions depends on the nature of the coupling partners.
Table of Reaction Examples:
| Reaction Type | Coupling Partner | Product |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 2-methyl-5-phenylnicotinate |
| Suzuki-Miyaura | 2-Thienylboronic acid | Methyl 2-methyl-5-(thiophen-2-yl)nicotinate |
| Buchwald-Hartwig | Morpholine | Methyl 2-methyl-5-morpholinonicotinate |
| Buchwald-Hartwig | Aniline | Methyl 2-methyl-5-(phenylamino)nicotinate |
Palladium-Catalyzed Coupling Reactions with Brominated Pyridines
The bromine atom at the 5-position of the pyridine ring is a key handle for constructing more elaborate molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of pharmaceuticals and functional materials.
One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction involves the coupling of the brominated pyridine with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com The general catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridine, forming a palladium(II) complex. mdpi.comyoutube.com This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comyoutube.com
The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands. mdpi.commdpi.com The reaction conditions are generally tolerant of a wide range of functional groups, which is a significant advantage of this methodology. mdpi.com
Below is a table summarizing typical components used in Suzuki-Miyaura cross-coupling reactions involving brominated pyridines.
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates the oxidative addition and reductive elimination steps. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the organoboron reagent for transmetalation. |
| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the carbon nucleophile for the coupling reaction. |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile, Water | Solubilizes reactants and influences reaction kinetics. |
Formation of Biaryl and Heterobiaryl Compounds
A direct application of the palladium-catalyzed coupling reactions described above is the synthesis of biaryl and heterobiaryl compounds. These structural motifs are prevalent in many biologically active molecules and advanced materials. By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of substituted biaryl and heterobiaryl compounds can be accessed.
For instance, the Suzuki-Miyaura coupling of a brominated pyridine with an arylboronic acid directly leads to the formation of a new carbon-carbon bond between the two aromatic rings, resulting in a biaryl structure. mdpi.com The reaction's versatility allows for the introduction of a wide array of substituents on the coupling partner, enabling fine-tuning of the final product's properties. nih.gov
The synthesis of these compounds is crucial for drug discovery and materials science. The ability to construct these complex scaffolds from readily available starting materials like this compound underscores the importance of palladium-catalyzed cross-coupling reactions in modern organic chemistry. google.com
Hydrolysis and Transesterification of the Methyl Ester Moiety
The methyl ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters. These transformations are standard functional group manipulations in organic synthesis.
Hydrolysis: The conversion of the methyl ester to a carboxylic acid is typically achieved by treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. Alternatively, acid-catalyzed hydrolysis can also be employed. The resulting 5-bromo-2-methylnicotinic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 5-bromo-2-methylnicotinate. This reaction is often an equilibrium process, and reaction conditions can be manipulated to favor the desired product.
Functional Group Interconversions on the Methyl and Bromo Substituents
Beyond the reactions of the ester, both the methyl and bromo substituents on the pyridine ring can be chemically modified.
Reactions of the Methyl Group: The methyl group can potentially undergo oxidation to an aldehyde or a carboxylic acid under appropriate conditions. Radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom, leading to a bromomethyl derivative. This derivative is then a versatile handle for nucleophilic substitution reactions.
Reactions of the Bromo Substituent: The bromo group is an excellent leaving group in nucleophilic aromatic substitution reactions, although the pyridine ring's electron-deficient nature can influence reactivity. More commonly, the bromo substituent serves as a precursor for organometallic reagents through metal-halogen exchange, which can then be used in various coupling reactions. The Finkelstein reaction, for instance, allows for the conversion of the bromide to other halides. vanderbilt.edu
The following table provides a summary of potential functional group interconversions for this compound.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Methyl Ester | 1. NaOH (aq), Δ2. H₃O⁺ | Carboxylic Acid |
| Methyl Ester | R'OH, H⁺ or OR'⁻ | R' Ester |
| Methyl Group | NBS, Radical Initiator | Bromomethyl Group |
| Bromo Group | NaI, Acetone | Iodo Group |
Medicinal Chemistry and Biological Activity Investigations
Research on Nicotinic Acid and its Derivatives in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been a subject of intense research in drug discovery. While its effects on lipid metabolism are well-documented, the scientific community continues to explore its broader therapeutic potential.
Exploration of Therapeutic Potential beyond Vasodilation
Historically recognized for its vasodilatory and lipid-modifying effects, recent research has unveiled a wider range of pharmacological activities for nicotinic acid and its analogs. These compounds are now being investigated for their potential in treating a variety of conditions beyond cardiovascular diseases. nih.gov
The anti-atherosclerotic effects of nicotinic acid are believed to be partly independent of its impact on lipids, involving its receptor on immune cells and direct and indirect effects on the vascular endothelium. nih.gov This has led to investigations into its use for inflammatory conditions like multiple sclerosis and psoriasis. nih.gov Furthermore, nicotinic acid has shown potential in mitigating migraine headaches by addressing serotonin (B10506) deficiency and reducing neuroinflammation. centerwatch.com Studies suggest that niacin supplementation can influence the kynurenine (B1673888) pathway, leading to increased production of serotonin, which in turn can help prevent neuroinflammation and afferent pain transmission. centerwatch.com
The effects of nicotinic acid are mediated through various mechanisms, including the modulation of gene expression in tissues sensitive to insulin. nih.gov It can influence the levels of crucial molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which plays a vital role in cellular energy metabolism and has been linked to reduced inflammation and improved cognitive function. nih.gov
Modulators of Biological Pathways and Enzyme Interactions
Nicotinic acid and its derivatives act as modulators of several key biological pathways and interact with numerous enzymes, contributing to their diverse therapeutic effects. drugbank.com
One of the primary mechanisms of action is through the G-protein coupled receptor GPR109A (also known as HCAR2), which is expressed in adipocytes and immune cells like monocytes and macrophages. nih.govahajournals.org Activation of this receptor inhibits lipolysis in fat cells, reducing the release of free fatty acids into the bloodstream. nih.gov This, in turn, decreases the liver's production of triglycerides and very-low-density lipoprotein (VLDL). nih.gov
Beyond lipid metabolism, the interaction of nicotinic acid with GPR109A on immune cells mediates its anti-inflammatory properties. ahajournals.org Studies have shown that nicotinic acid can suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in activated monocytes. ahajournals.org This anti-inflammatory effect is independent of prostaglandin (B15479496) pathways. ahajournals.org
Furthermore, nicotinic acid derivatives have been found to interact with other enzymes and pathways. For instance, they can influence the expression of genes involved in cholesterol transport, such as ABCA1, and enzymes that regulate glucose metabolism, like PDK4. nih.govnih.gov Some derivatives have also been designed to inhibit specific enzymes, such as nicotinamide N-methyltransferase and diacylglycerol O-acyltransferase 2. drugbank.com The bacterial enzyme nicotinate (B505614) mononucleotide adenylyltransferase (NadD), which is crucial for NAD+ synthesis in bacteria, has been identified as a target for developing new antibacterial agents based on nicotinic acid analogs. nih.gov
Antimicrobial and Antifungal Activity Studies of Nicotinate Analogs
Nicotinate analogs have demonstrated significant potential as antimicrobial and antifungal agents, with research focusing on their efficacy against a broad spectrum of pathogens and the relationship between their chemical structure and biological activity. researchgate.netmedcraveonline.com
Efficacy against Gram-Positive and Gram-Negative Bacteria
Nicotinic acid and its derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. medcraveonline.com Research has highlighted their potential in developing new treatments for multi-drug resistant bacteria. researchgate.net
For example, certain nicotinamide derivatives have been synthesized and tested against a panel of bacteria, including Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). mdpi.com One study found that P. aeruginosa was particularly susceptible to the tested compounds. mdpi.com Another series of N,N-disubstituted 2-aminobenzothiazoles, which can be considered nicotinate analogs in a broader sense, exhibited potent activity against S. aureus. nih.gov However, these compounds were found to be substrates for bacterial efflux pumps in Gram-negative bacteria like Escherichia coli and P. aeruginosa, which limited their efficacy against these pathogens. nih.gov
The antimicrobial action of these compounds is thought to involve various mechanisms, such as increasing the permeability of the cell wall, modulating redox reactions, and inhibiting the expression of adhesion molecules. mdpi.com
Structure-Activity Relationships for Antimicrobial Efficacy
The antimicrobial efficacy of nicotinate analogs is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance their antibacterial and antifungal properties.
In the case of the N,N-disubstituted 2-aminobenzothiazoles, SAR studies revealed that the N-propyl imidazole (B134444) moiety was crucial for their antibacterial activity against S. aureus. nih.gov Modifications to other parts of the molecule, such as the phenyl ring and the furan (B31954) amide group, also influenced the activity and cytotoxicity of the compounds. nih.gov For instance, the removal of a chlorine atom from the phenyl ring led to a slight decrease in activity, while the removal of both the chloro and methyl groups resulted in a significant loss of activity. nih.gov
Similarly, for a series of nicotinamide derivatives, the presence of specific substituents like thiol and phenol (B47542) groups was linked to their antibacterial and antifungal activities. mdpi.com The nature and position of these substituents can significantly impact the compound's ability to interact with its target in the microbial cell. The development of synthetic peptides with antimicrobial properties has also highlighted the importance of specific amino acid sequences and modifications, such as the inclusion of D-amino acids to increase stability against proteolysis. nih.gov
Anti-inflammatory Properties of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, which are being explored for their therapeutic potential in a range of inflammatory conditions. ahajournals.orgnih.gov These effects are often independent of their lipid-lowering actions. nih.gov
The anti-inflammatory effects of nicotinic acid are mediated, at least in part, through the GPR109A receptor found on immune cells. ahajournals.org Activation of this receptor in monocytes and macrophages leads to a reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). ahajournals.org This has been observed in response to activation by Toll-like receptor agonists. ahajournals.org
Furthermore, nicotinic acid has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. ahajournals.orgresearchgate.net This inhibition leads to a decrease in the expression of various inflammatory molecules. researchgate.net Research has also indicated that nicotinic acid can reduce levels of systemic inflammatory markers like high-sensitivity C-reactive protein (hs-CRP). ahajournals.orgspringermedizin.de
Several studies have synthesized and evaluated new nicotinic acid derivatives for their anti-inflammatory activity. nih.gov For instance, two series of novel nicotinic acid derivatives were found to exhibit significant anti-inflammatory activity in vitro, with some compounds showing potency comparable to ibuprofen (B1674241) in inhibiting inflammatory cytokines. nih.gov The anti-inflammatory effects of these derivatives were further confirmed in in vivo models of inflammation. nih.gov Another study identified a series of 2-substituted phenyl derivatives of nicotinic acid with notable analgesic and anti-inflammatory activities, with some compounds showing a dual profile of action. nih.gov
Interactive Data Table: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Target/Assay | Finding | Reference |
| Nicotinic Acid | Human Monocytes (LPS-activated) | Reduced secretion of TNF-α, IL-6, and MCP-1 | ahajournals.org |
| Nicotinic Acid | Human Monocytes (Listeria-activated) | Reduced secretion of TNF-α, IL-6, and MCP-1 | ahajournals.org |
| Nicotinic Acid | THP-1 Monocytes | Inhibited phosphorylated IKKβ and IKB-α | ahajournals.org |
| Nicotinic Acid | THP-1 Monocytes | Inhibited nuclear accumulation of p65 NF-κB | ahajournals.org |
| Nicotinic Acid Derivatives (Series 4 & 5) | RAW 264.7 Macrophages | Potent inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2 | nih.gov |
| 2-Substituted Phenyl Derivatives of Nicotinic Acid | In vivo models | Displayed distinctive analgesic and anti-inflammatory activities | nih.gov |
Mechanisms of Action in Inflammatory Pathways
Nicotinamide, the amide form of vitamin B3, has demonstrated notable anti-inflammatory properties. nih.govresearchgate.net Research indicates that nicotinamide can potently inhibit the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net In in vitro models of endotoxemia, nicotinamide was shown to dose-dependently reduce the levels of these key inflammatory mediators. nih.gov
One of the hypothesized mechanisms for these anti-inflammatory effects is the inhibition of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and inflammatory processes. nih.gov However, some studies suggest that the cytokine-inhibiting effects of nicotinamide may occur through pathways independent of PARP inhibition. nih.gov Further investigations have pointed to nicotinamide's ability to suppress leukocyte chemotaxis, lysosomal enzyme release, and mast cell degranulation as contributing factors to its anti-inflammatory profile. nih.gov Additionally, research into diabetic brain inflammation suggests that nicotinamide may exert its protective effects through NAD+-dependent deacetylation mechanisms, specifically by enhancing the activity of SIRT1 to suppress NFκB signaling. mdpi.com
Analgesic Potential of Related Compounds
The quest for novel analgesics with improved efficacy and fewer side effects has led to the investigation of neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govtandfonline.com While nicotine (B1678760) itself exhibits modest antinociceptive effects, its clinical utility is hampered by toxicity. nih.gov However, the discovery of other potent nAChR agonists has demonstrated that this class of compounds holds significant promise for pain management. tandfonline.com
Preclinical studies have shown that nAChR agonists can produce antinociceptive effects in various pain models. nih.gov The analgesic mechanism is believed to involve the activation of descending inhibitory pain pathways in the brainstem. tandfonline.com The existence of multiple nAChR subtypes offers the potential for developing subtype-selective agonists, which could separate the desired analgesic effects from the undesirable toxicities associated with broader-acting compounds. nih.govtandfonline.com For instance, the α4β2 and α7 nAChR subtypes have been identified as key targets for mediating analgesia. nih.gov Furthermore, antagonists of the α9α10 nAChR subtype have also shown analgesic effects in models of neuropathic pain, suggesting a complex role for these receptors in pain modulation. pnas.orgacs.org
Anticancer Research Involving Nicotinamide Derivatives
Nicotinamide and its derivatives have gained immense importance in the field of anticancer drug discovery. nih.gov These compounds have been investigated for their ability to interfere with various aspects of cancer cell proliferation and survival.
Targeting Specific Cellular Mechanisms
A key strategy in modern cancer therapy is the development of drugs that target specific molecular pathways essential for tumor growth and progression. Nicotinamide derivatives have been designed and synthesized to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis. nih.govtandfonline.comtandfonline.com By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov
In vitro studies have demonstrated that certain nicotinamide derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). nih.govtandfonline.comresearchgate.net The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. tandfonline.com For example, some derivatives have been shown to cause cell cycle arrest at the S and Pre-G1 phases. tandfonline.com The presence of a bromine atom in the structure of some related compounds has been shown to influence their biological properties, including stronger pro-oxidative and proapoptotic effects. nih.govresearchgate.netmdpi.com
Table 1: In Vitro Anticancer Activity of Selected Nicotinamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 10 | HCT-116 | 15.4 | nih.govtandfonline.com |
| Compound 10 | HepG2 | 9.8 | nih.govtandfonline.com |
| Compound 7 | HCT-116 | 15.7 | nih.gov |
| Compound 7 | HepG2 | 15.5 | nih.gov |
| Compound 10 | VEGFR-2 | 0.1451 | tandfonline.com |
| Compound 11 | VEGFR-2 | 0.0866 | tandfonline.com |
| Sorafenib | HCT-116 | 9.30 | nih.gov |
| Sorafenib | HepG2 | 7.40 | nih.gov |
| Sorafenib | VEGFR-2 | 0.05365 | tandfonline.com |
Investigation of Enzyme Inhibition by Nicotinate Derivatives
The inhibition of specific enzymes is a fundamental approach in drug discovery to modulate pathological processes. Nicotinate derivatives have been explored as inhibitors of various enzymes, particularly those involved in metabolic disorders.
Inhibition of α-Amylase and α-Glucosidase for Metabolic Disorders
α-Amylase and α-glucosidase are key enzymes in the digestion of carbohydrates. acs.orgnih.gov The inhibition of these enzymes can slow down the absorption of glucose from the gut, which is a valuable therapeutic strategy for managing type 2 diabetes. acs.org Recent research has identified novel nicotinic acid derivatives as potent inhibitors of both α-amylase and α-glucosidase. acs.orgnih.govunimi.it
Mechanistic studies have revealed that some of these derivatives act as noncompetitive inhibitors, which offers an advantage over competitive inhibitors as their effect is not diminished by high substrate concentrations. acs.orgnih.govunimi.it This noncompetitive inhibition is achieved by binding to an allosteric site on the enzyme, rather than the active site. unimi.it Several synthesized nicotinic acid derivatives have shown micromolar inhibition values against α-amylase and α-glucosidase, with some exhibiting efficacy comparable to or even surpassing that of the well-known inhibitor, acarbose. acs.orgnih.gov
Table 2: In Vitro Enzyme Inhibition by Selected Nicotinic Acid Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8 | α-Amylase | 20.5 | acs.orgnih.gov |
| Compound 44 | α-Amylase | 58.1 | acs.orgnih.gov |
| Compound 35 | α-Glucosidase | 32.9 | acs.orgnih.gov |
| Compound 39 | α-Glucosidase | 26.4 | acs.orgnih.gov |
| Acarbose | α-Amylase | ~35-48 µg/ml | nih.gov |
| Acarbose | α-Glucosidase | ~780.4 | nih.gov |
Design of Enzyme Inhibitors based on Nicotinate Scaffolds
The development of potent and selective enzyme inhibitors often relies on rational drug design strategies. nih.gov Structure-based design, which utilizes the three-dimensional structure of the target enzyme, is a powerful tool for creating molecules that can bind with high affinity and specificity. nih.govnih.gov The nicotinate scaffold provides a versatile platform for the design of such inhibitors.
By modifying the substituents on the pyridine (B92270) ring of the nicotinate structure, medicinal chemists can fine-tune the compound's properties to optimize its interaction with the target enzyme. acs.org Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the binding modes of these derivatives and to guide the design process. tandfonline.comresearchgate.net This approach has been successfully used to develop inhibitors for enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a potential target in oncology. nih.gov The ultimate goal is to create lead compounds that can be further optimized for their therapeutic potential. tandfonline.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
As a chemical building block, Methyl 5-bromo-2-methylnicotinate is utilized in organic synthesis, particularly for creating specialized molecules for the pharmaceutical and agrochemical industries. lookchem.com Its pre-functionalized pyridine (B92270) core provides a reliable starting point for multi-step synthetic sequences.
This compound is recognized for its application in the synthesis of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). lookchem.compharmanoble.com While specific drug synthesis pathways involving this exact molecule are often proprietary, related brominated pyridine structures are crucial in drug discovery. For instance, 5-bromopyrimidine (B23866) derivatives, which share structural similarities, are used as intermediates for synthesizing complement factor D inhibitors for treating autoimmune and inflammatory diseases. google.com Similarly, other substituted benzoates and nicotinates, like Methyl 5-bromo-2-nitrobenzoate, serve as intermediates in the synthesis of drugs such as Benzydamine, which has anti-inflammatory and analgesic properties. sn-tin.com The synthesis of Methyl 5-bromo-2-hydroxyisonicotinate, another related compound, highlights the importance of such structures as key pharmaceutical intermediates. google.com
In the agrochemical sector, pyridine-based compounds are integral to the development of modern pesticides and herbicides. This compound serves as an intermediate in the production of these agricultural chemicals. lookchem.com The biocatalytic conversion of nicotinate (B505614) derivatives to 6-hydroxynicotinic acid is a key step in the commercial production of neonicotinoid insecticides like imidacloprid. nih.gov This underscores the value of the nicotinate framework in creating effective crop protection agents. The compound also finds use in the synthesis of other fine and specialty chemicals. lookchem.com
Derivatization for Novel Chemical Entities
The reactivity of this compound allows for extensive derivatization, enabling the creation of novel molecules with tailored properties. The bromine atom can be substituted or used in metal-catalyzed cross-coupling reactions, and the ester can be hydrolyzed to a carboxylic acid or converted into amides, hydrazides, and other functional groups.
The synthesis of pyridine dicarboxamino acid derivatives has been demonstrated using related starting materials, showcasing a potential derivatization pathway for this compound. In one study, researchers successfully synthesized a series of 2,3-pyridine dicarboxamino acids by coupling a quinolinic acid methyl ester with various amino acid methyl esters. orientjchem.org This process also yielded corresponding hydrazides and dipeptide methyl esters, some of which exhibited activity against microorganisms and analgesic properties. orientjchem.org By hydrolyzing the ester of this compound to a carboxylic acid and subsequently modifying the bromo- or methyl- positions, a similar strategy could be employed to generate novel pyridine dicarboxamino acid derivatives.
The strategic modification of this compound can lead to multifunctional molecules designed for specific biological or material applications. Pyridine carboxylic acid derivatives have been explored as potent inhibitors for various enzymes and receptors. dovepress.com For example, a range of pyridine carbonyl derivatives have been synthesized and tested as highly potent inhibitors of the TRPC6 ion channel, which is implicated in several diseases. dovepress.com The ability to modify the pyridine core at multiple positions allows for the fine-tuning of a molecule's properties to achieve high potency and selectivity for biological targets, such as platelet-derived growth factor receptors (PDGFR) or fatty acid-binding proteins (FABPs). dovepress.com
Development of Catalysts and Ligands Utilizing Nicotinate Frameworks
The core structure of this compound, the nicotinate framework, is a highly effective building block for constructing advanced materials, including catalysts and ligands for coordination chemistry.
The nicotinate ligand's ability to coordinate with metal ions in various modes (monodentate, bidentate, and tridentate) makes it a versatile component for creating complex structures. researchgate.net This versatility has been exploited to synthesize coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials with exceptionally high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. kfupm.edu.sayoutube.comnist.gov Nickel-based MOFs, for instance, are studied for their catalytic potential and as electrode materials in supercapacitors. kfupm.edu.saresearchgate.net
Furthermore, nicotinate-based ligands have been used to create functional materials with specific catalytic activities. A recently synthesized nicotinate-modified lanthanide-substituted selenotungstate exhibited catalase-like activity, enabling it to catalyze the oxidation of TMB for the colorimetric detection of hydrogen peroxide and ascorbic acid. acs.org Copper complexes incorporating nicotinic acid have also been shown to mimic the activity of the enzyme Superoxide Dismutase (SOD), demonstrating potential for the development of novel metallovitamin-based therapeutics. nih.gov The study of nicotinate dehydrogenase, an enzyme that catalyzes the hydroxylation of nicotinic acid, provides further insight into the catalytic potential of the nicotinate framework and its relevance in bioconversions for industrial applications. nih.gov
Use in the Synthesis of Heterocyclic Compounds with Biological Relevance
This compound has emerged as a valuable and versatile building block in the synthesis of complex heterocyclic compounds that exhibit significant biological activity. Its unique substitution pattern, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, allows for a wide range of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other biologically active molecules. The strategic placement of the bromo and methyl groups, along with the methyl ester, provides multiple reactive sites for the construction of diverse molecular architectures.
The bromine atom on the pyridine ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the 5-position, which is often crucial for modulating the biological activity and pharmacokinetic properties of the target molecules. Furthermore, the methyl group at the 2-position can be functionalized, for instance, through bromination to form methyl 5-bromo-2-(bromomethyl)nicotinate, a highly reactive intermediate that can be used to construct fused ring systems.
Detailed Research Findings:
Recent research and patent literature highlight the utility of this compound in the synthesis of several classes of biologically important heterocyclic compounds.
A notable application is in the preparation of functionalized 1,6-naphthyridones, which are recognized as important precursors for various kinase inhibitors. thieme-connect.com Researchers at Pfizer have developed a scalable and safe method to synthesize 3-bromo-N-alkyl-1,6-naphthyridones starting from this compound. thieme-connect.com The process involves the formation of a versatile enamine intermediate by reacting this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This intermediate can then be cyclized with a range of aliphatic amines to yield the desired 3-bromo-N-alkyl-1,6-naphthyridones. thieme-connect.com This modular approach avoids the use of hazardous reagents like 1,3,5-triazine (B166579) and provides a reliable route to these key kinase inhibitor scaffolds. thieme-connect.com
Another significant area of application is in the synthesis of histone deacetylase (HDAC) inhibitors, which have shown promise in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. epo.org Patents have disclosed the use of this compound as a crucial starting material in the multi-step synthesis of novel HDAC inhibitors. epo.orggoogleapis.com In these synthetic sequences, the methyl group of this compound is often first brominated using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) to yield methyl 5-bromo-2-(bromomethyl)nicotinate. epo.orggoogleapis.com This activated intermediate is then used to construct more complex heterocyclic systems that form the core of the HDAC inhibitors. epo.orggoogleapis.com
Furthermore, this compound serves as a precursor for the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are important therapeutics for type 2 diabetes and obesity. google.com In one patented synthetic route, this compound is reduced using a hydride reagent to afford (5-bromo-2-methylpyridin-3-yl)methanol, which is then further elaborated to produce complex heterocyclic GLP-1 agonists. google.com
The versatility of this compound is also demonstrated in its use as a general building block for creating substituted pyridines with potential anti-inflammatory and anti-tumor properties. lookchem.com Its ability to undergo a variety of chemical transformations makes it a valuable tool for medicinal chemists in the discovery and development of new drugs. google.com
Below are interactive tables summarizing the key synthetic transformations and the biological relevance of the resulting compounds derived from this compound.
Table 1: Synthetic Applications of this compound in the Preparation of Biologically Relevant Heterocycles
| Starting Material | Key Transformation | Intermediate/Product Class | Biological Relevance |
| This compound | Reaction with DMF-DMA followed by cyclization with amines | 3-Bromo-N-alkyl-1,6-naphthyridones | Precursors to Kinase Inhibitors |
| This compound | Bromination of the methyl group with NBS/AIBN | Methyl 5-bromo-2-(bromomethyl)nicotinate | Intermediate for HDAC Inhibitors |
| This compound | Reduction of the ester group | (5-Bromo-2-methylpyridin-3-yl)methanol | Intermediate for GLP-1 Agonists |
Table 2: Examples of Biologically Active Compounds Synthesized from this compound Derivatives
| Compound Class | Therapeutic Target/Area | Example Application |
| Kinase Inhibitors | Various kinases involved in cancer and inflammation | Treatment of various cancers |
| HDAC Inhibitors | Histone Deacetylases | Treatment of autoimmune diseases, inflammatory diseases, and cancer epo.org |
| GLP-1 Agonists | Glucagon-like peptide-1 receptor | Treatment of type 2 diabetes and obesity google.com |
Computational Chemistry and Spectroscopic Analysis
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules like Methyl 5-bromo-2-methylnicotinate.
While direct DFT studies on this compound are not extensively published, the electronic structure and reactivity can be inferred from studies on analogous compounds, such as 5-Bromonicotinic acid. nih.gov For this compound, DFT calculations would typically be employed to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The electronic properties are significantly influenced by the substituent groups on the pyridine (B92270) ring. The methyl group at the 2-position is an electron-donating group, while the bromine atom at the 5-position and the methyl carboxylate group at the 3-position are electron-withdrawing. The interplay of these groups dictates the electron density distribution across the aromatic ring and, consequently, the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties from DFT Calculations
| Parameter | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively low due to electron-withdrawing groups |
| LUMO Energy | Lowered by the presence of Br and COOCH₃ |
| HOMO-LUMO Gap | Moderate, indicating reasonable stability |
| Dipole Moment | Non-zero, due to asymmetric substitution |
Note: The values in this table are qualitative predictions based on the functional groups present.
DFT calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound. By modeling the transition states and intermediates, the activation energies for various potential reactions can be calculated, allowing for the determination of the most favorable reaction mechanism.
For instance, in nucleophilic aromatic substitution reactions, the regioselectivity would be dictated by the calculated partial positive charges on the carbon atoms of the pyridine ring. The positions ortho and para to the electron-withdrawing bromine and carboxylate groups would be activated towards nucleophilic attack. Conversely, for electrophilic substitution, the calculations would predict the most likely sites of attack based on the regions of highest electron density.
The presence of the methyl ester group introduces rotational freedom around the C-C and C-O single bonds, leading to different possible conformations. Conformational analysis, often performed using both DFT and molecular mechanics methods, can identify the most stable conformers and the energy barriers between them. The lowest energy conformation is crucial for understanding the molecule's behavior in biological systems and for accurate spectroscopic predictions.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in various solvents or in proximity to a biological macromolecule. MD simulations would reveal how the molecule flexes and rotates over time, providing a more realistic picture of its behavior than static models.
Spectroscopic Characterization Methodologies
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the methyl protons of the ester, and the methyl protons at the 2-position. The aromatic protons would appear as doublets due to coupling with each other.
The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring atoms, with the carbonyl carbon of the ester appearing at the lowest field.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.6 | ~24 |
| COOCH₃ | ~3.9 | ~53 |
| C4-H | ~8.2 (d) | ~140 |
| C6-H | ~8.8 (d) | ~152 |
| C2 | - | ~158 |
| C3 | - | ~127 |
| C5 | - | ~118 |
| C=O | - | ~165 |
Note: These are estimated values based on analogous compounds and standard chemical shift tables. Actual values may vary.
The most prominent peak would likely be the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. Other significant bands would include C-N stretching vibrations of the pyridine ring, C-H stretching of the aromatic and methyl groups, and C-O stretching of the ester. The C-Br stretching vibration would appear at a lower frequency, typically in the fingerprint region.
Raman spectroscopy would complement the IR data, providing information on non-polar bonds and symmetric vibrations.
Table 3: Predicted IR and Raman Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong (IR) |
| C=C, C=N Stretch (Ring) | 1400-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100-1300 | Strong |
| C-Br Stretch | 500-650 | Medium |
Structure-Property and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its properties or biological activity. nih.gov For this compound, the substituents on the pyridine ring are key determinants of its reactivity and potential interactions with biological targets.
The reactivity of this compound is governed by the interplay of electronic and steric effects from its three substituents on the pyridine ring.
Bromine Atom (at C5):
Electronic Effect: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution. Conversely, it has a weak deactivating resonance effect. This combination makes the ring electron-deficient.
Steric Effect: The bromine atom introduces moderate steric bulk at the 5-position.
Methyl Group (at C2):
Electronic Effect: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly counteracts the electron-withdrawing nature of the bromine and the ring nitrogen, increasing electron density locally.
Steric Effect: The methyl group provides steric hindrance at the 2-position, which can influence the approach of reagents to the adjacent nitrogen atom and the ester group.
Methyl Ester Group (at C3):
Electronic Effect: The ester group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M). This significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution.
Steric Effect: The ester group is relatively bulky and can influence the conformation and reactivity of the molecule.
The combination of these effects results in a complex electronic landscape across the molecule, defining sites susceptible to nucleophilic or electrophilic attack and modulating the acidity or basicity of the molecule.
Computational methods are essential tools for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor, thereby predicting its potential biological activity. mdpi.com These in silico techniques are crucial in modern drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing. nih.gov
The process typically involves:
Molecular Modeling: A 3D model of this compound is generated. Its structural features, such as hydrogen bond acceptors (the ester carbonyl oxygen and the pyridine nitrogen), potential halogen bond donors (the bromine atom), and hydrophobic regions (the methyl group), are identified.
Target Identification and Docking: A protein target of interest is selected, and its 3D structure is obtained from databases like the Protein Data Bank. Molecular docking simulations are then performed to predict the most likely binding pose of the compound within the protein's active site. The simulation calculates a "binding score," which estimates the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to model the dynamic behavior of the compound-protein complex over time. This provides a more detailed understanding of the stability of the interaction and the specific intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
For this compound, computational studies could explore its potential as an inhibitor of a specific enzyme by modeling its fit into the active site. The bromine atom could be investigated for its ability to form halogen bonds, a type of interaction increasingly recognized for its importance in ligand-protein binding. The results of these computational analyses help build SAR models, guiding the design of new analogues with improved affinity and selectivity. nih.gov
Future Directions and Emerging Research Avenues
Sustainable Synthesis of Nicotinate (B505614) Derivatives
The chemical industry is increasingly focusing on environmentally friendly practices. For the synthesis of nicotinate derivatives like Methyl 5-bromo-2-methylnicotinate, this translates to the adoption of greener solvents and catalysts, as well as innovative processing techniques.
Green Solvents and Catalysts in this compound Synthesis
Traditional synthesis methods for nicotinate esters often rely on volatile organic solvents and harsh catalysts. Research is now moving towards the use of more benign alternatives. For instance, the synthesis of a related compound, 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER, has been achieved using anhydrous ethanol (B145695) as both a solvent and a reactant, which is a more environmentally friendly option than many traditional solvents. In this process, a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) can be employed to improve reaction efficiency, shorten the reaction time, and reduce the required amount of strong acids like sulfuric acid. guidechem.com
The use of solid acids, iron chloride, resins, and activated carbon-adsorbed tungstosilicic acid as catalysts in the esterification of carboxylic acids has also been reported, highlighting the ongoing search for more sustainable catalytic systems. guidechem.com
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific applications of flow chemistry for the synthesis of this compound are still an emerging area of research, the principles are highly applicable.
For example, a known synthesis of a related compound, methyl 5-(bromomethyl)nicotinate, involves refluxing methyl 5-methylnicotinate with N-Bromosuccinimide (NBS) and a dibenzoyl peroxide initiator in carbon tetrachloride. chemicalbook.com This type of reaction could potentially be adapted to a flow chemistry setup, allowing for precise control over reaction parameters and minimizing the use of hazardous reagents.
Advanced Applications in Targeted Drug Delivery Systems
The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. nih.gov Nicotinate derivatives, due to their chemical versatility, are attractive candidates for incorporation into such systems.
Future research will likely focus on conjugating this compound or its analogs to various drug delivery vehicles. These could include:
Nanoparticles: Encapsulating drugs within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. nih.gov
Liposomes and Ethosomes: These vesicular carriers are particularly useful for transdermal drug delivery. nih.gov
Monoclonal Antibodies: For highly specific targeting, particularly in cancer therapy, drug molecules can be attached to monoclonal antibodies that recognize tumor-specific antigens. nih.gov
The bromo- and methyl- functionalities on the pyridine (B92270) ring of this compound provide convenient handles for chemical modification, allowing for its attachment to these and other delivery systems.
Integration with Artificial Intelligence and Machine Learning for Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. nih.govnih.govresearchgate.net These technologies can analyze vast datasets to identify patterns, predict molecular properties, and design novel drug candidates with optimized characteristics. nih.govnih.gov
In the context of this compound, AI and ML can be applied in several ways:
Virtual Screening: AI-powered tools can screen large virtual libraries of compounds derived from the this compound scaffold to predict their binding affinity to specific biological targets. nih.gov
Lead Optimization: AI algorithms can suggest modifications to the lead compound's structure to improve its efficacy, reduce toxicity, and enhance its pharmacokinetic properties. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the desired properties, potentially leading to the discovery of novel drug candidates with the nicotinate core.
By integrating AI and ML, researchers can accelerate the design-make-test-analyze cycle, making the drug discovery process more efficient and cost-effective. mit.edu
Exploration of Novel Biological Targets for this compound and its Analogs
While the initial biological activities of some nicotinate derivatives are known, a vast landscape of potential biological targets remains unexplored. Future research will focus on screening this compound and a library of its analogs against a wide range of biological targets to identify new therapeutic opportunities.
This exploration can be guided by computational methods, such as inverse docking, which predicts potential protein targets for a given small molecule. Furthermore, high-throughput screening assays can be employed to experimentally test the biological activity of these compounds against various enzymes, receptors, and ion channels.
Development of New Synthetic Methodologies for Diversification and Library Generation
To fully explore the therapeutic potential of the this compound scaffold, it is crucial to develop efficient and versatile synthetic methodologies for creating a diverse library of analogs. This involves developing new reactions that allow for the selective modification of different positions on the pyridine ring.
Late-stage diversification, a strategy where complex molecular scaffolds are modified in the final steps of a synthesis, is a powerful approach for generating such libraries. nih.gov This allows for the rapid creation of a wide range of analogs from a common intermediate. For this compound, this could involve developing new cross-coupling reactions to replace the bromine atom with various functional groups or modifying the methyl and ester groups to introduce further diversity.
The development of robust and scalable synthetic routes is essential for producing sufficient quantities of these analogs for biological testing. nih.gov
Q & A
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
- Methodology : Replace the bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -CN, -CF). Use parallel synthesis with varying methyl positions. Evaluate biological activity via in vitro assays (e.g., enzyme inhibition) and correlate with logP calculations (ChemDraw) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
